molecular formula C25H20O5 B14972437 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methylbenzoate

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methylbenzoate

Cat. No.: B14972437
M. Wt: 400.4 g/mol
InChI Key: QEZNNOIJJKZJFV-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methylbenzoate is a complex organic compound that belongs to the class of chromen-2-ones. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with a methoxyphenyl group, a methyl group, and a methylbenzoate ester. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methylbenzoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester in the presence of a base, such as sodium ethoxide, under reflux conditions.

    Introduction of the methoxyphenyl group: This step involves the electrophilic aromatic substitution of the chromen-2-one core with a methoxyphenyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride.

    Esterification: The final step is the esterification of the chromen-2-one derivative with 2-methylbenzoic acid using a dehydrating agent, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst, such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine, nucleophiles like hydroxide or alkoxide ions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, substituted phenyl derivatives.

Scientific Research Applications

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering gene expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzoate
  • 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methylbenzoate
  • 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 3-methylbenzoate

Uniqueness

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methylbenzoate is unique due to the specific positioning of the methoxyphenyl and methylbenzoate groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

Molecular Formula

C25H20O5

Molecular Weight

400.4 g/mol

IUPAC Name

[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-6-yl] 2-methylbenzoate

InChI

InChI=1S/C25H20O5/c1-15-6-4-5-7-20(15)24(26)29-19-12-13-22-21(14-19)16(2)23(25(27)30-22)17-8-10-18(28-3)11-9-17/h4-14H,1-3H3

InChI Key

QEZNNOIJJKZJFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)OC(=O)C(=C3C)C4=CC=C(C=C4)OC

Origin of Product

United States

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